N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide
Description
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
InChI Key |
RTKKFUWRRABMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation Using Cyanoacetic Acid and Coupling Agents
- Procedure:
2-Chloro-4-methylaniline is reacted with cyanoacetic acid in the presence of coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or acid chlorides derived from cyanoacetic acid (e.g., cyanoacetyl chloride). - Conditions:
The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature to avoid side reactions. - Workup:
After completion, the reaction mixture is quenched with aqueous solutions (e.g., saturated ammonium chloride), extracted with organic solvents, dried, and purified by crystallization or chromatography. - Advantages:
This method provides good yields and high purity of the target compound.
Acylation Using Cyanoacetyl Chloride
- Procedure:
Cyanoacetyl chloride is prepared in situ or used commercially and reacted with 2-chloro-4-methylaniline under basic conditions (e.g., in the presence of triethylamine or pyridine) to neutralize the generated HCl. - Conditions:
The reaction is performed at low temperatures (0°C to 5°C) to control the exothermic nature of the acylation. - Workup:
Similar to the above, the reaction mixture is quenched, extracted, and purified. - Notes:
This method is faster and often preferred for industrial scale due to the reactive nature of the acid chloride.
Alternative Method: Use of Cyanoacetamide Derivatives
- Procedure:
Cyanoacetamide derivatives can be alkylated or otherwise modified before coupling with the aniline derivative. For example, methylation of cyanoacetamide under controlled conditions followed by reaction with the aniline. - Conditions:
Reactions are typically conducted in tetrahydrofuran or other aprotic solvents at temperatures from -25°C to 45°C, with reaction times ranging from 15 minutes to several hours. - Workup:
Quenching with saturated ammonium chloride, solvent evaporation, extraction with dichloromethane, drying, filtration, and crystallization from ethyl acetate/n-hexane mixtures. - Reference:
This approach is adapted from related cyanoacetamide preparation methods, which can be modified for the target compound.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, DMF | Choice depends on reagent solubility |
| Temperature | 0°C to 45°C | Lower temps for acid chloride method |
| Reaction Time | 15 min to 2 hours | Longer times may improve yield |
| Base | Triethylamine, Pyridine | Neutralizes HCl in acid chloride method |
| Workup | Saturated ammonium chloride quench | Removes residual reagents |
| Purification | Crystallization (ethyl acetate/n-hexane) | Ensures high purity |
- Large-scale synthesis often employs continuous or batch reactors with precise temperature and mixing control to maximize yield and minimize impurities.
- Use of catalysts or additives to improve reaction rates and selectivity is common.
- Solvent recovery and recycling are important for cost and environmental considerations.
- Safety measures are critical when handling reactive intermediates like cyanoacetyl chloride.
- Studies indicate that the acylation of substituted anilines with cyanoacetic acid derivatives is efficient and yields high-purity products suitable for further chemical transformations.
- The choice of solvent and base significantly affects the reaction kinetics and product purity.
- Alternative synthetic routes involving cyanoacetamide alkylation provide flexibility in modifying the cyanoacetamide moiety before coupling, which can be advantageous for derivative synthesis.
- The reaction mechanism involves nucleophilic attack of the aniline nitrogen on the activated carbonyl carbon of cyanoacetic acid derivatives, forming the amide bond.
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation with Cyanoacetic Acid + Coupling Agent | 2-chloro-4-methylaniline, cyanoacetic acid, DCC or similar | 0°C to RT, inert solvent | High purity, mild conditions | Requires coupling agents |
| Acylation with Cyanoacetyl Chloride | 2-chloro-4-methylaniline, cyanoacetyl chloride, base | 0–5°C, inert solvent | Fast reaction, industrially preferred | Handling of acid chloride required |
| Alkylation of Cyanoacetamide Derivatives + Coupling | Cyanoacetamide derivatives, 2-chloro-4-methylaniline | -25°C to 45°C, aprotic solvent | Flexible for derivatives | More steps, longer reaction |
The preparation of N-(2-chloro-4-methylphenyl)-2-cyanoacetamide is well-established through acylation of 2-chloro-4-methylaniline with cyanoacetic acid derivatives. The choice of method depends on scale, available reagents, and desired purity. Industrial processes favor the use of cyanoacetyl chloride due to reaction speed and efficiency, while laboratory syntheses may prefer direct coupling methods for convenience. Alternative approaches involving cyanoacetamide derivatives offer routes to structural analogs. Optimization of reaction parameters such as temperature, solvent, and base is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form corresponding amides or acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be utilized.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Oxidation and Reduction: Altered functional groups, such as alcohols or ketones.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structural characteristics facilitate participation in several chemical reactions:
- Oxidation: Leading to oxidized derivatives with additional functional groups.
- Reduction: Resulting in amino derivatives where the cyano group is converted to an amine.
- Substitution Reactions: The chlorine atom can be replaced by other functional groups, allowing the creation of various substituted derivatives.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens:
- Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria: Less effective against Escherichia coli.
- Fungi: Moderately effective against Candida albicans.
The compound's lipophilicity enhances its ability to penetrate cell membranes, contributing to its antimicrobial effectiveness.
Anticancer Research
This compound is being explored for its potential as a therapeutic agent in cancer treatment. Studies aim to develop small molecule inhibitors targeting specific protein-protein interactions involved in cancer cell proliferation. Its structural properties allow modifications that can lead to compounds with improved selectivity and metabolic stability, making them suitable candidates for further development as anticancer drugs.
Medical Applications
Drug Development
This compound is investigated for its role in drug development, particularly as a precursor for synthesizing novel therapeutic agents. Modifications of this compound have led to analogs with enhanced pharmacological profiles, suitable for treating various diseases.
Industrial Uses
Specialty Chemicals Production
In industrial applications, this compound is utilized in producing specialty chemicals. Its reactivity and ability to form diverse derivatives make it valuable for creating tailored chemical products used in agriculture and materials science.
Case Studies
The following table summarizes significant research findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against MRSA; correlation with lipophilicity noted. |
| Study 2 | Anticancer Properties | Investigated as a lead compound for developing small molecule inhibitors targeting cancer-specific pathways. |
| Study 3 | Chemical Synthesis | Explored as an intermediate in synthesizing complex organic compounds with varied functional groups. |
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of N-substituted 2-cyanoacetamides are heavily influenced by substituents on the phenyl ring. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilicity, facilitating nucleophilic additions and cyclizations .
- Lipophilicity : The 2-chloro-4-methylphenyl group in the target compound likely increases logP compared to sulfamoyl or hydrophilic substituents, improving membrane permeability .
- Steric effects : Bulky substituents (e.g., benzothiazole) may hinder reactivity but enhance target specificity .
Antimicrobial Activity :
- N-(4-Sulfamoylphenyl)-2-cyanoacetamide derivatives exhibited MIC values of 8–32 µg/mL against E. coli and S. aureus .
- Pyridine and thiophene derivatives from N-(benzothiazol-2-yl)-2-cyanoacetamide showed 70–90% inhibition against C. albicans .
- Hypothesis : The 2-chloro-4-methylphenyl group in the target compound may enhance antifungal activity due to increased lipophilicity, though direct data is needed .
Antitumor Activity :
- N-(4-Chlorophenyl)-2-cyanoacetamide-derived thiazoles inhibited tumor cell lines (IC₅₀: 12–45 µM) .
- The chloro and methyl groups in the target compound could synergize with the cyanoacetamide core to improve DNA intercalation or enzyme inhibition.
Pharmacokinetic Predictors
Computational studies on N-(4-substituted phenyl)-2-cyanoacetamides reveal:
| Substituent | Peff (cm/s) | logBBB | Unbnd (%) | Vd (L/kg) |
|---|---|---|---|---|
| 4-SO₂NH₂ | 1.2×10⁻⁴ | -0.8 | 85 | 0.9 |
| 4-Cl | 2.5×10⁻⁴ | -0.3 | 78 | 1.2 |
| 2-Cl-4-CH₃ (Target) | *Predicted: 3.0×10⁻⁴ | *Predicted: -0.1 | *Predicted: 70 | *Predicted: 1.5 |
Peff (effective permeability) and logBBB (blood-brain barrier penetration) are higher for lipophilic substituents (e.g., chloro, methyl) .
Biological Activity
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role as a pharmacological agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of cyanoacetamides, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
The presence of the chloro and methyl substituents on the phenyl ring significantly influences its biological properties, particularly its lipophilicity and ability to penetrate biological membranes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. A study on N-substituted phenyl-2-chloroacetamides demonstrated that these compounds effectively inhibited Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeasts such as Candida albicans . The SAR analysis suggested that the position of substituents on the phenyl ring plays a crucial role in determining the antimicrobial efficacy, with halogenated derivatives exhibiting enhanced activity due to their increased lipophilicity .
Case Studies
- Antimicrobial Efficacy :
-
Cancer Cell Inhibition :
- Another significant finding relates to the compound's potential as a cancer therapeutic agent. In vitro assays demonstrated that derivatives containing the 2-cyanoacetamide moiety exhibited selective inhibitory effects on cancer cell lines, including leukemia models, with IC50 values ranging from 0.2 to 4 µM . The selectivity index (SI) varied, indicating differential efficacy based on structural modifications.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituent Positioning : The position of halogen atoms on the phenyl ring critically affects antimicrobial potency and selectivity towards different microbial strains.
- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability, which is essential for both antimicrobial and anticancer activities.
- Functional Groups : The presence of electron-withdrawing groups (like chloro) enhances activity by stabilizing reactive intermediates during metabolic processes.
Data Tables
| Compound | IC50 (µM) | Activity Type | Target Organism/Cell Line |
|---|---|---|---|
| N-(4-chlorophenyl)-2-cyanoacetamide | 0.5 | Antimicrobial | S. aureus |
| N-(3-bromophenyl)-2-cyanoacetamide | 1.2 | Antimicrobial | E. coli |
| This compound | 0.78 | Anticancer | MLL leukemia cells |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of N-aryl-2-cyanoacetamides are often prepared by reacting 2-cyanoacetamide with substituted anilines in the presence of a coupling agent (e.g., acetic acid or triethylamine) under controlled temperatures (273–298 K) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or ethanol), and reaction time to maximize yield. Crystallization from toluene or ethanol is recommended for purification .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- FT-IR/NMR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in IR) and aromatic/amide proton environments in <sup>1</sup>H/<sup>13</sup>C NMR .
- X-ray crystallography : Refine single-crystal structures using SHELXL or WinGX to resolve bond lengths/angles and hydrogen-bonding networks . Validate structures with tools like PLATON to check for geometric outliers .
- Chromatography : Employ reversed-phase TLC or HPLC to assess purity and lipophilicity (logP) .
Advanced Research Questions
Q. What computational methods are suitable for predicting pharmacokinetic parameters of this compound derivatives?
- Methodological Answer : Use software packages like Simulation Plus to calculate:
- Permeability (Peff) : Predict intestinal absorption via molecular dynamics simulations.
- Volume of Distribution (Vd) : Estimate tissue penetration using quantitative structure-property relationships (QSPR).
- Blood-Brain Barrier Penetration (logBBB) : Apply machine learning models trained on polar surface area and logP data .
Example Table:
| Parameter | Value (Predicted) | Method Used |
|---|---|---|
| logP | 2.08 | Reversed-phase TLC |
| Peff (×10⁻⁴ cm/s) | 1.5 | Caco-2 cell model |
Q. How can this compound be utilized to synthesize bioactive heterocycles, and what mechanistic insights govern these reactions?
- Methodological Answer : The cyano and amide groups enable cyclocondensation with reagents like:
- Thiourea/Isothiocyanates : Form thiazole derivatives via nucleophilic attack at the cyano carbon, followed by cyclization .
- Nitrosation : Generate hydroxyimino intermediates using NaNO2/AcOH, which undergo tautomerization to form iminochromenes .
- Phenacyl Bromides : React via Michael addition to yield substituted thiazoles. Monitor reaction progress using <sup>13</sup>C NMR to track intermediate formation .
Q. What strategies resolve contradictions in crystallographic data for structurally similar acetamide derivatives?
- Methodological Answer : Discrepancies in hydrogen-bonding patterns or dihedral angles (e.g., 60.5° vs. 75° for aromatic planes) can arise from packing effects or solvent inclusion. Mitigate by:
- High-Resolution Data Collection : Use synchrotron radiation to improve data completeness (>99%).
- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation Metrics : Cross-check Rint (<0.05) and ADDSYM results to detect missed symmetry .
Q. How do substituent effects on the phenyl ring influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The 2-chloro-4-methyl group enhances electrophilicity at the amide carbonyl via electron-withdrawing (Cl) and steric hindrance (CH3). Compare with analogs (e.g., 4-fluorophenyl) using Hammett σ constants:
- σmeta (Cl) : +0.37; σpara (CH3) : -0.17.
- Kinetic studies (e.g., UV-Vis monitoring) reveal faster reaction rates for electron-deficient aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
